N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a pyrimidinyl acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinyl Moiety: The pyrimidinyl group can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.
Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the pyrimidinyl intermediate is reacted with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the acetamide intermediate, which can be achieved through a nucleophilic substitution reaction using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-2-(4-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)acetamide
- N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-oxo-1,2-dihydropyrimidin-1-yl)acetamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and pyrimidinyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-5-12-9-17(22)20(11(2)18-12)10-16(21)19-13-6-7-14(23-3)15(8-13)24-4/h6-9H,5,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHRYTIRHBYVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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